Methyl 2-(dodecylideneamino)benzoate
Description
Methyl 2-(dodecylideneamino)benzoate is a benzoate ester derivative featuring a dodecylideneamino (C₁₂H₂₃N=CH–) substituent at the 2-position of the benzene ring. The dodecyl chain confers significant hydrophobicity, as reflected in its high calculated lipophilicity (XLogP3-AA ≈ 7.0) and molecular weight (~317.5 g/mol for C₂₀H₃₁NO₂) . This compound is structurally related to agrochemicals and drug delivery vehicles, where long alkyl chains enhance membrane permeability and sustained release properties.
Properties
CAS No. |
67924-14-5 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
methyl 2-(dodecylideneamino)benzoate |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-14-17-21-19-16-13-12-15-18(19)20(22)23-2/h12-13,15-17H,3-11,14H2,1-2H3 |
InChI Key |
SQTIJQJOTPMGND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC |
Other CAS No. |
67924-14-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Benzoate Esters
Methyl 2-[(2-Methyldecylidene)amino]benzoate (C₁₉H₂₉NO₂)
- Molecular Properties : Molecular weight = 303.4 g/mol; XLogP3-AA = 6.1; 11 rotatable bonds.
- Structural Differences : Shorter alkyl chain (methyldecylidene vs. dodecylidene) reduces hydrophobicity and molecular weight.
- Implications : Lower lipophilicity may result in improved aqueous solubility but reduced bioavailability in lipid-rich environments compared to the dodecyl variant .
Metsulfuron-Methyl (Agrochemical Analogue)
- Structure: Contains a sulfonylurea bridge and triazine group instead of the alkylideneamino chain.
- Applications: Herbicidal activity via acetolactate synthase inhibition, contrasting with the undefined biological role of Methyl 2-(dodecylideneamino)benzoate .
Quinoline-Piperazine-Benzoate Derivatives (C1–C7)
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature piperazine-linked quinoline moieties.
- Molecular Properties : Lower XLogP3-AA (~5.5 for C1) due to aromatic substituents and fewer rotatable bonds (7 vs. 13 in the dodecyl compound).
- Functional Differences : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and electronic properties, making these compounds candidates for anticancer research, unlike the alkyl-focused dodecyl derivative .
Data Tables
Table 1: Molecular and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA | Rotatable Bonds | Key Applications |
|---|---|---|---|---|---|
| This compound | C₂₀H₃₁NO₂ | ~317.5 | ~7.0 | 13 | Drug delivery, surfactants |
| Methyl 2-[(2-methyldecylidene)amino]benzoate | C₁₉H₂₉NO₂ | 303.4 | 6.1 | 11 | Research chemicals |
| C1 (Quinoline-piperazine-benzoate) | C₂₈H₂₅N₃O₃ | 451.5 | ~5.5 | 7 | Anticancer agents |
| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 381.4 | 1.8 | 6 | Herbicide |
Key Research Findings
Lipophilicity-Bioavailability Relationship: The dodecyl chain in this compound enhances membrane permeability but reduces aqueous solubility, a trade-off critical for drug delivery systems .
Substituent Effects: Halogenated quinoline derivatives (C2–C7) exhibit higher chemical stability and electronic tunability compared to alkyl-substituted benzoates, favoring applications in targeted therapies .
Agrochemical Contrast : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the dodecyl derivative lacks documented herbicidal activity, highlighting structural specificity in biological function .
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